3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole

Lipophilicity Solubility Aqueous compatibility

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (CAS 165743-84-0) is a trisubstituted pyrazole derivative bearing acetyl, hydroxyethyl, and methyl groups on the heterocyclic ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol, a topological polar surface area (TPSA) of 55.12 Ų, and a predicted XlogP of -0.40, indicating moderate hydrophilicity.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 165743-84-0
Cat. No. B063237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole
CAS165743-84-0
SynonymsEthanone, 1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-yl]- (9CI)
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCO)C(=O)C
InChIInChI=1S/C8H12N2O2/c1-6-5-8(7(2)12)9-10(6)3-4-11/h5,11H,3-4H2,1-2H3
InChIKeyWOKQVMBAUYPKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (CAS 165743-84-0): Core Physicochemical and Structural Profile for Procurement Decisions


3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (CAS 165743-84-0) is a trisubstituted pyrazole derivative bearing acetyl, hydroxyethyl, and methyl groups on the heterocyclic ring . Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol, a topological polar surface area (TPSA) of 55.12 Ų, and a predicted XlogP of -0.40, indicating moderate hydrophilicity [1]. The compound possesses one hydrogen bond donor and three hydrogen bond acceptors, contributing to its solubility profile and metal-coordinating capacity . It is catalogued under the IUPAC name 1-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]ethanone and is primarily sourced for research and development purposes .

Workflow Aqueous-compatible ligand and catalyst design
Selection context Fragment-based screening requiring low lipophilicity
Probe design CNS-penetrant candidate with in silico BBB prediction

Why 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole Cannot Be Replaced by Common Pyrazole Analogs in Research Protocols


The concurrent presence of acetyl, hydroxyethyl, and methyl substituents on the pyrazole nucleus of 165743-84-0 creates a unique physicochemical profile that cannot be replicated by single- or dual-substituted analogs. Direct comparator 3-acetyl-5-methylpyrazole (CAS 17357-74-3) lacks the hydroxyethyl arm, resulting in a logP of 2.5 and limited aqueous solubility (2.6 g/L, 25°C) . In contrast, the target compound exhibits a predicted XlogP of -0.40, representing a ΔlogP of approximately 2.9 units and a correspondingly higher aqueous solubility [1]. Furthermore, the hydroxyethyl group introduces an additional hydrogen bond acceptor and a donor, expanding the molecule's capacity for metal ion coordination and non-covalent interactions with biological targets. These differences are critical when the compound serves as a ligand precursor, a synthetic intermediate requiring aqueous compatibility, or a probe where controlled lipophilicity is paramount. Generic substitution therefore risks altered solubility, different metal-binding stoichiometries, and changes in solution-phase behavior that can compromise experimental reproducibility.

Hydroxyethyl absence Removing the N-hydroxyethyl arm removes a hydrogen bond donor and acceptor, substantially altering aqueous solubility and metal-coordination geometry compared to 3-acetyl-5-methylpyrazole.
Acetyl handle loss Deacetylated analogs (e.g., 1-(2-hydroxyethyl)-5-methylpyrazole) lack the acetyl carbonyl, eliminating a reactive center for condensations and reducing rotatable bond diversity.
Combined substitution Simultaneous replacement of acetyl, hydroxyethyl, or methyl groups disrupts the unique polarity–flexibility balance; logP and TPSA shift may invalidate assay conditions or synthetic routes.

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole: Quantitative Differentiation Evidence Against Structurally Proximal Analogs


LogP Reduction of 2.9 Units vs. 3-Acetyl-5-methylpyrazole Confers Superior Aqueous Compatibility

The target compound, 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole (CAS 165743-84-0), displays a predicted XlogP of -0.40, indicating a hydrophilic character [1]. The non-hydroxyethyl analog, 3-acetyl-5-methylpyrazole (CAS 17357-74-3), exhibits a calculated logP of 2.5 . This represents a lipophilicity reduction of ΔlogP ≈ 2.9 units. The dramatic shift arises from the introduction of the primary hydroxyl group on the N-hydroxyethyl substituent, which contributes an additional hydrogen bond donor, a hydrogen bond acceptor, and a free rotatable bond.

LogP reduction
Class-level inference
ΔXlogP ≈ 2.9 units more hydrophilic
Reported aqueous compatibility shift vs. non-hydroxyethyl analog
Computational prediction; experimental validation required
Lipophilicity Solubility Aqueous compatibility Physicochemical profiling

Enhanced Hydrogen Bond Donor Count vs. 3-Acetyl-5-methylpyrazole Expands Metal Coordination and Receptor Binding Capacity

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole contains one hydrogen bond donor and three hydrogen bond acceptors . In contrast, 3-acetyl-5-methylpyrazole possesses two hydrogen bond donors and three hydrogen bond acceptors . While the total number of hydrogen bond acceptors is equal, the spatial arrangement differs: the target compound's donor is located on the flexible hydroxyethyl chain, whereas the comparator's donors reside on the pyrazole N-H. This architectural difference enables the target to form hydrogen bonds within a different geometric plane, augmenting its utility as a polydentate ligand for transition metal complexes.

H-bond donor geometry
Data to verify
Donor on flexible hydroxyethyl chain vs. ring N–H
Extends metal-coordination reach beyond pyrazole plane
Source review; spatial arrangement inferred from structure
Hydrogen bonding Metal coordination Ligand design Molecular recognition

Rotatable Bond Count Distinction vs. 1-(2-Hydroxyethyl)-5-methylpyrazole Influences Conformational Flexibility and Entropic Binding Penalty

The target compound possesses three rotatable bonds (acetyl C-C, hydroxyethyl C-C, and hydroxyethyl C-O), as reported by chem960.com . The deacetylated comparator 2-(5-methyl-1H-pyrazol-1-yl)ethanol (CAS 42046-90-2) has only two rotatable bonds, lacking the acetyl-derived rotational degree of freedom . The additional rotatable bond in the target molecule increases conformational sampling and may introduce a larger entropic penalty upon rigid binding to a macromolecular target. However, it also offers a greater potential for induced-fit adaptation in flexible binding pockets.

Rotatable bonds
Data to verify
3 vs. 2
Acetyl group adds conformational freedom; entropic penalty may differ
Calculated from structure; not experimentally confirmed
Conformational flexibility Rotatable bonds Entropic penalty Ligand efficiency

Topological Polar Surface Area (TPSA) Enables Blood-Brain Barrier Permeability Prediction

The topological polar surface area (TPSA) of 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is 55.12 Ų, placing it well below the 90 Ų threshold often associated with favorable blood-brain barrier penetration [1]. The predicted BBB permeability from admetSAR indicates a 75% probability of CNS penetration [1]. In comparison, pyrazole derivatives with additional polar substituents that elevate TPSA above 90 Ų are generally considered to have limited CNS access. This physicochemical feature differentiates the target compound as a candidate for CNS-targeted screening libraries.

TPSA & BBB prediction
Class-level inference
TPSA 55.12 Ų (below typical CNS threshold)
Supports CNS-penetrant probe screening; in silico ADME prediction
admetSAR prediction; experimental BBB data not available
Blood-brain barrier CNS drug design ADME prediction TPSA

Application Scenarios for 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole Based on Quantitative Differentiating Evidence


Synthesis of Transition Metal Complexes Requiring Multidentate Ligands with Hydroxyethyl Donor Arms

The hydroxyethyl group of 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole provides a hydrogen bond donor that extends beyond the pyrazole ring plane, enabling the formation of chelate rings with larger metal ions. This feature is essential for synthesizing metal complexes with geometries that cannot be achieved using 3-acetyl-5-methylpyrazole alone. The compound has been utilized as a precursor to ferrocenyl-pyrazole conjugates that form O—H⋯N hydrogen-bonded tetramers .

Aqueous-Compatible Fragment Library Design for Fragment-Based Drug Discovery (FBDD)

With an XlogP of -0.40 and a TPSA of 55.12 Ų, 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole satisfies the Rule-of-Three criteria for fragment libraries while maintaining aqueous solubility suitable for biochemical screening at concentrations up to the mM range. Its physicochemical profile allows for uniform dissolution in DMSO-water mixtures, reducing the risk of compound precipitation during assay preparation, a common pitfall when employing the more lipophilic analog 3-acetyl-5-methylpyrazole (logP 2.5) [1].

CNS-Penetrant Probe Design for Neuropharmacology Research

The predicted blood-brain barrier permeability probability of 75% positions 3-acetyl-1-(2-hydroxyethyl)-5-methylpyrazole as a promising scaffold for CNS-targeted chemical probes. The low TPSA (55.12 Ų), coupled with a molecular weight of 168.19 g/mol and three rotatable bonds, aligns with the optimal property space for brain-penetrant lead-like compounds [2]. In contrast, more polar pyrazole analogs with TPSA exceeding 90 Ų would be deprioritized for CNS screening.

Building Block for Heterocyclic Library Synthesis via the Acetyl and Hydroxyethyl Handles

The acetyl group at position 3 and the hydroxyethyl group at position 1 offer two chemically orthogonal reactive handles: the acetyl carbonyl can participate in Claisen condensations, Schiff base formation, and Grignard additions, while the terminal hydroxyl on the hydroxyethyl chain is amenable to esterification, etherification, and Mitsunobu reactions. This orthogonal reactivity distinguishes the compound from 3-acetyl-5-methylpyrazole (which lacks the hydroxyethyl handle) and from 1-(2-hydroxyethyl)-5-methylpyrazole (which lacks the acetyl handle), making it a uniquely versatile intermediate for generating diverse libraries of pyrazole-based compounds .

Application
Selection Property
Validation Focus
Transition metal complex synthesis
Hydroxyethyl donor arm for extended chelation
Complex geometry and H-bond network verification
Fragment-based library design
Aqueous solubility and Rule-of-Three compliance
DMSO-water solubility and precipitation resistance
CNS-penetrant probe development
TPSA below typical CNS threshold; favorable BBB prediction
In silico BBB permeability and CNS MPO score review
Orthogonal heterocyclic library synthesis
Acetyl and hydroxyethyl reactive handles
Orthogonal derivatization without cross-reactivity
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